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molecular formula C10H16O3 B2424621 Tert-butyl 2-but-3-ynoxyacetate CAS No. 157992-79-5

Tert-butyl 2-but-3-ynoxyacetate

Cat. No. B2424621
M. Wt: 184.235
InChI Key: FZPJSKHIKPHCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969555B2

Procedure details

Stir a mixture of but-3-yn-1-ol (6.00 g; 85.60 mmol), tetrabutylammonium sulfate (2.07 g; 8.54 mmol) and sodium hydroxide (40% wt/wt; 150 mL) in dichloromethane (150 mL) at 0° C. Add tert-butyl bromoacetate (19.34 mL; 128.40 mmol) dropwise and stir the mixture for 2.5 hours at room temperature. Dilute the reaction mixture with dichloromethane (200 mL) and water (100 mL), separate the layers, and further extract the aqueous layer with dichloromethane (2×100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate to afford the crude title compound as a brown oil (11.93 g). Purify the oil by silica gel column chromatography, eluting with hexane:ethyl acetate (0% to 10% mixtures) to give the title compound (11.35 g; 72%) as a colorless oil. 1H NMR (CDCl3) δ 1.48 (s, 9H), 2.00 (m, 1H), 2.52 (m, 2H), 3.67 (m, 2H), 4.01 (bs, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium sulfate
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.34 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].S([O-])([O-])(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].Br[CH2:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50]>ClCCl.O>[CH2:1]([O:5][CH2:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH2:2][C:3]#[CH:4] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(CC#C)O
Name
tetrabutylammonium sulfate
Quantity
2.07 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
19.34 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
further extract the aqueous layer with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to afford the crude title compound as a brown oil (11.93 g)
CUSTOM
Type
CUSTOM
Details
Purify the oil by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)OCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.35 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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